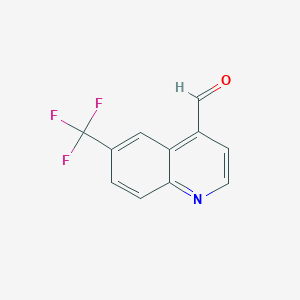

6-(Trifluoromethyl)quinoline-4-carbaldehyde

Descripción general

Descripción

6-(Trifluoromethyl)quinoline-4-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often involve the use of solvents like ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

6-(Trifluoromethyl)quinoline-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 6-(Trifluoromethyl)quinoline-4-carboxylic acid.

Reduction: Formation of 6-(Trifluoromethyl)quinoline-4-methanol.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules:

6-(Trifluoromethyl)quinoline-4-carbaldehyde serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in pharmaceutical chemistry where it can be modified to create new drug candidates. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with cellular targets.

Biological Research

Enzyme Interactions and Biochemical Assays:

This compound is employed in studying enzyme interactions and as a probe in biochemical assays. Its aldehyde functional group allows it to form covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme function or alter activity, thus modulating various biochemical pathways .

Antimicrobial and Anticancer Activities:

Research indicates that this compound exhibits promising antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has demonstrated significant anticancer activity across multiple carcinoma cell lines, suggesting potential therapeutic applications in oncology.

Industrial Applications

Production of Specialty Chemicals:

In industry, this compound is utilized to produce specialty chemicals and materials with unique properties, such as fluorinated polymers. These materials benefit from the compound’s chemical characteristics, enhancing their performance in applications ranging from coatings to electronic materials.

Neuroprotective Effects

A study involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death caused by amyloid beta exposure. The compound enhanced cell viability and reduced markers of oxidative stress, indicating its potential for neuroprotective applications.

Antimicrobial Evaluation

In comparative studies with known antibiotics, this compound showed superior activity against resistant bacterial strains. Its effectiveness against MRSA highlights its potential as a new therapeutic agent for treating resistant infections.

Pharmacokinetics and Mechanism of Action

Mechanism of Action:

The mechanism by which this compound exerts its biological effects is primarily through its interaction with molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake. The aldehyde group can form covalent bonds with proteins, potentially inhibiting their function or altering their activity .

Pharmacokinetic Profile:

The pharmacokinetic characteristics of this compound suggest favorable absorption and distribution, particularly relevant for its neuroprotective applications due to its ability to cross the blood-brain barrier.

The following table summarizes the biological activity data for this compound:

| Activity | Type | IC50 (µM) | Target |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.0 | Bacterial cell wall synthesis |

| Antibacterial | Escherichia coli | 4.5 | Bacterial cell wall synthesis |

| Anticancer | Various carcinoma cells | Varies | Multiple cellular pathways |

Mecanismo De Acción

The mechanism of action of 6-(Trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antibacterial or antineoplastic activities .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Fluoroquinoline-4-carbaldehyde

- 6,8-Difluoroquinoline-4-carbaldehyde

- 4-Methylquinoline-2-carbaldehyde

Comparison

6-(Trifluoromethyl)quinoline-4-carbaldehyde is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other similar compounds. The trifluoromethyl group also imparts unique chemical properties, making it a valuable compound for various applications .

Actividad Biológica

6-(Trifluoromethyl)quinoline-4-carbaldehyde (6-(CF₃)QC) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its chemical properties, making it a valuable candidate for various therapeutic applications, including antimicrobial, antimalarial, and anticancer activities. This article explores the biological activity of 6-(CF₃)QC, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(CF₃)QC is characterized by:

- Molecular Formula : C10H6F3N

- Functional Groups : A trifluoromethyl (CF₃) group and an aldehyde (CHO) group.

These groups contribute to its biological activity by enhancing lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets.

The mechanism of action of 6-(CF₃)QC involves:

- Interaction with Enzymes : The trifluoromethyl group improves the compound's ability to bind to enzymes and receptors, potentially leading to inhibition or modulation of their activity.

- Antimicrobial Activity : It has been shown to exhibit potent antibacterial properties, particularly against strains of Mycobacterium tuberculosis and other pathogens .

- Anticancer Activity : Studies indicate that 6-(CF₃)QC can induce cytotoxic effects in cancer cell lines, demonstrating potential as an anticancer agent .

Antimicrobial Activity

6-(CF₃)QC has been evaluated for its antimicrobial properties against various bacteria and fungi. Notably:

- Antitubercular Activity : It has shown significant efficacy against Mycobacterium tuberculosis with improved potency compared to standard treatments .

- Broad-spectrum Antibacterial Effects : The compound exhibits activity against multiple bacterial strains, making it a candidate for further development as an antibiotic.

Antimalarial Activity

Research indicates that derivatives of quinoline with fluorinated substituents enhance antimalarial efficacy. Specifically:

- Structure-Activity Relationship : The presence of the trifluoromethyl group has been linked to improved antiplasmodial activity compared to non-fluorinated analogues .

Anticancer Activity

The anticancer potential of 6-(CF₃)QC is supported by studies showing:

- Cytotoxicity Against Cancer Cell Lines : It has demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (Caco-2), with IC50 values indicating potent activity .

Comparative Analysis

To better understand the significance of 6-(CF₃)QC in medicinal chemistry, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6-Fluoroquinoline | C9H6F1N | Contains a fluorine atom; used in drug synthesis. |

| 2-(Trifluoromethyl)quinoline | C10H7F3N | Similar trifluoromethyl substitution but different position; investigated for similar biological activities. |

| 4-Methylquinoline | C10H9N | Lacks trifluoromethyl substitution; commonly used in organic synthesis but less potent biologically. |

The unique trifluoromethyl group in 6-(CF₃)QC significantly enhances its biological activity compared to other quinoline derivatives, making it a promising candidate for drug development.

Case Studies

-

Antitubercular Screening :

In a study evaluating various quinoline derivatives, 6-(CF₃)QC was found to exhibit superior antitubercular activity compared to traditional drugs like rifampicin and isoniazid. The study highlighted the enhanced permeability and efficacy attributed to the trifluoromethyl substitution . -

Anticancer Efficacy :

A recent investigation into the cytotoxic effects of quinoline derivatives revealed that 6-(CF₃)QC induced apoptosis in MCF-7 cells with an IC50 value significantly lower than that of doxorubicin, suggesting its potential as an effective chemotherapeutic agent .

Propiedades

IUPAC Name |

6-(trifluoromethyl)quinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)8-1-2-10-9(5-8)7(6-16)3-4-15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVSBBRLWRMXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633371 | |

| Record name | 6-(Trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482587-03-1 | |

| Record name | 6-(Trifluoromethyl)-4-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482587-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.